3-bromo-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzamide
Overview
Description
3-bromo-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzamide: is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzamide typically involves the following steps:
Chlorination: The addition of a chlorine atom to the phenyl ring.
Methoxylation: The attachment of methoxy groups to the benzene rings.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic or electrophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The methoxy groups can participate in oxidation and reduction reactions.
Coupling Reactions: The compound can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield different substituted benzamides, while oxidation may produce quinones.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic compounds.
Biology:
Biological Activity Studies: Investigated for potential biological activities, including antimicrobial and anticancer properties.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Industry:
Material Science:
Mechanism of Action
The mechanism of action of 3-bromo-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The presence of halogen and methoxy groups can influence its binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 3-bromo-N-(5-chloro-2-methoxyphenyl)-2-thiophenecarboxamide
- 3-bromo-N-(3-chloro-4-methoxyphenyl)-2-thiophenecarboxamide
- 3-bromo-N-(2-chlorophenyl)-2-thiophenecarboxamide
Uniqueness: 3-bromo-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzamide is unique due to the specific arrangement of bromine, chlorine, and methoxy groups, which can influence its chemical reactivity and potential applications. The comparison with similar compounds highlights differences in structure that can lead to variations in properties and uses.
Properties
IUPAC Name |
3-bromo-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO3/c1-20-13-5-3-9(7-11(13)16)15(19)18-12-8-10(17)4-6-14(12)21-2/h3-8H,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOXSBWXBLISQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=C(C=C2)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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